REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[CH:13]=O)(C)(C)C.[C:16](#[N:20])[CH2:17][C:18]#[N:19]>C(O)C.N1CCCCC1>[NH2:19][C:18]1[N:7]=[C:8]2[CH:12]=[CH:11][S:10][C:9]2=[CH:13][C:17]=1[C:16]#[N:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(SC=C1)C=O)=O
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C2C(=N1)C=CS2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.23 mmol | |
AMOUNT: MASS | 215 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |